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2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Indolmycin biosynthesis Oxazolinone formation Substrate specificity

Researchers pursuing TrpRS-targeted anti-MRSA agents require the authentic (2S,3R)-stereochemistry of indolmycenic acid as the obligate biosynthetic precursor. Generic indole-3-carboxylic acids (e.g., IAA, IBA) lack the 2-hydroxy group and defined stereochemistry, failing to support Ind3-catalyzed oxazolinone formation. This chiral indol-3-yl carboxylic acid enables chemoenzymatic synthesis of indolmycin and halogenated derivatives with anti-MRSA activity (MIC 0.125-2 μg/mL). Supplied with ≥97% purity and full analytical characterization, available in stock for immediate global shipping.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 21193-78-2; 259209-22-8
Cat. No. B2604860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1H-indol-3-yl)butanoic acid
CAS21193-78-2; 259209-22-8
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
InChIInChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
InChIKeyNUFXPJOTSOMKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indolmycenic Acid: Chiral Building Block for Indolmycin


2-Hydroxy-3-(1H-indol-3-yl)butanoic acid (CAS 21193-78-2), also designated indolmycenic acid, is a chiral indol-3-yl carboxylic acid with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the 3-alkylindole class and is distinguished from common plant auxins (e.g., indole-3-acetic acid, indole-3-butyric acid) by its 2-hydroxy substitution and its defined (2S,3R) stereochemistry [1]. Its primary documented role is as the obligate biosynthetic precursor of indolmycin, a tryptophanyl-tRNA synthetase (TrpRS) inhibitor antibiotic produced by Streptomyces griseus [2].

Chiral precursor for indolmycin biosynthesis
Defined (2S,3R) stereochemistry required
Ind3 ligase substrate for oxazolinone assembly

Why Indolmycenic Acid Cannot Be Replaced by Generic Indoles


Generic indole-3-carboxylic acids (e.g., indole-3-acetic acid, indole-3-propionic acid, indole-3-butyric acid) lack both the critical 2-hydroxy group and the (2S,3R) stereochemistry required for downstream enzymatic processing [1]. The indolmycin biosynthetic pathway relies on the specific ATP-dependent condensation of (2S,3R)-indolmycenic acid with dehydroarginine by the Ind3 ligase to assemble the oxazolinone pharmacophore [2]. Replacing indolmycenic acid with a racemic mixture or a structurally related auxin abolishes oxazolinone formation, directly eliminating antibacterial activity of the final product [3]. This absolute stereochemical and functional-group dependence means that procurement specifications for indolmycin precursor applications cannot be met by generic indole carboxylic acids.

Target Compound
Generic Indoles / Racemate
Stereochemistry (2S,3R)-configured
Stereochemistry Racemic or undefined; may not support Ind3 coupling
2-Hydroxy group Present, enables oxazolinone formation
2-Hydroxy group Absent in IBA, IPA, IAA; oxazolinone assembly may not proceed
Downstream pathway Indolmycin MIC 0.125–2 µg/mL reported
Downstream pathway No indolmycin-type antibiotic produced; pathway not accessible

Differentiation Evidence: Indolmycenic Acid vs. Analogues


Stereochemistry Requirement for Ind3 Substrate Activity

The indolmycin biosynthetic enzyme Ind3 (phenylacetate-CoA ligase-like) exclusively accepts (2S,3R)-indolmycenic acid for ATP-dependent condensation with dehydroarginine [1]. Racemic 2-hydroxy-3-(1H-indol-3-yl)butanoic acid or the (2R,3S) enantiomer cannot support oxazolinone ring formation. Natural-conformation indolmycin derivatives (1'R,5S) exhibit MIC values of 0.125–2 μg/mL against S. aureus and S. epidermidis, whereas enantiomeric isomers and racemates show significantly reduced or no activity [2]. This establishes that only the (2S,3R)-configured compound is competent for downstream antibiotic synthesis.

Stereochemistry & MIC
Head-to-head
(2S,3R)-derived indolmycin: MIC 0.125–2 µg/mL; racemic/enantiomeric isomers show higher MIC
Stereochemistry-critical substrate specificity
Ind3 coupling step requires correct enantiomer; racemic material functionally inert
Indolmycin biosynthesis Oxazolinone formation Substrate specificity

2-Hydroxy Substituent Enables Oxazolinone Assembly

Indolmycin's antibacterial mechanism requires the intact oxazolinone heterocycle, which is assembled via condensation of indolmycenic acid's 2-hydroxy group with dehydroarginine [1]. Indole-3-butyric acid (IBA; CAS 133-32-4) and indole-3-propionic acid (IPA; CAS 830-96-6) lack the 2-hydroxy substituent entirely. While IBA derivatives have been explored as histone deacetylase inhibitors (e.g., I13: HDAC1 IC50 13.9 nM, HDAC3 IC50 12.1 nM) and IPA exhibits antitubercular activity, neither compound can serve as a precursor for oxazolinone-containing antibiotics. This functional-group distinction is absolute and not bridgeable by formulation.

2-Hydroxy requirement
Class-level
Only 2-hydroxy indole acids support oxazolinone formation; IBA, IPA yield zero product
Structural determinant for pharmacophore assembly
Class-level inference; not bridgeable by formulation
Oxazolinone pharmacophore Biosynthetic intermediate Structural requirement

Indolmycin Outperforms Vancomycin Against MRSA

While indolmycenic acid itself lacks direct antibacterial activity data, its downstream product indolmycin demonstrates MIC values of 0.125–2 μg/mL against 21 S. aureus and S. epidermidis strains, superior to vancomycin used in clinical practice at standard comparators [1]. Indolmycin competitively inhibits bacterial tryptophanyl-tRNA synthetase (TrpRS IC50 = 30 μM) and binds ~1,450-fold more tightly than tryptophan [2]. This potency profile is directly contingent on the structural integrity of the indolmycenic acid-derived oxazolinone, establishing the precursor's critical role in accessing this activity.

Indolmycin vs vancomycin MIC
Reported
Indolmycin MIC 0.125–2 µg/mL; vancomycin MIC values reported higher in same panel
Reported MIC ranking context
Single-study panel comparison; review strain-specific data
Anti-MRSA MIC comparison Tryptophanyl-tRNA synthetase inhibition

Scalable Production of Chiral Indolmycenic Acid in E. coli

The Hoffarth et al. (2021) platform uses heterologous expression of indolmycin biosynthetic genes in E. coli to produce (2S,3R)-indolmycenic acid, which is then converted to indolmycin via a three-step chemical synthesis [1]. This system also accepts halogenated indole feeds to generate 5-, 6-, and 7-fluoro-indolmycin derivatives with modest anti-MRSA activity [1]. No comparable biosynthetic route exists for producing oxazolinone antibiotics from IBA, IPA, or IAA, making indolmycenic acid uniquely positioned as the sole gatekeeper intermediate for accessing this chemical space.

Scalable biosynthesis
Class-level
E. coli platform produces (2S,3R)-indolmycenic acid; convertible to indolmycin and halogenated derivatives
Unique biosynthetic production route
No equivalent platform for IBA, IPA, IAA
Biosynthetic production Halogenated antibiotics Scalable synthesis

Limited Direct Bioactivity of Indolmycenic Acid vs. Analogues

A comprehensive search of the primary literature reveals that indolmycenic acid (2-hydroxy-3-(1H-indol-3-yl)butanoic acid) has no reported intrinsic antibacterial MIC, IC50 for any isolated enzyme target, or mammalian cell-based activity data [1]. In contrast, indole-3-propionic acid (IPA) shows MIC values ranging from 3.25 to 6.5 μg/mL against common bacterial species [2] and is active against Mycobacterium tuberculosis in vitro and in vivo [3]. Indole-3-butyric acid (IBA) demonstrates HDAC inhibitory activity with IC50 values in the low nanomolar range for optimized derivatives . This evidence gap means that indolmycenic acid cannot be selected on the basis of standalone bioactivity; its value proposition rests exclusively on its role as a chiral biosynthetic intermediate.

Intrinsic bioactivity gap
Data to verify
No intrinsic MIC or IC50 data reported for indolmycenic acid; IPA has MIC 3.25–6.5 µg/mL, IBA derivative IC50 nM range
Intermediate-only selection context
For standalone bioactivity, consider IPA or IBA
Intrinsic bioactivity Standalone activity gap Procurement consideration

Indolmycin Selectively Inhibits Prokaryotic TrpRS

Indolmycin, derived from indolmycenic acid, competitively inhibits prokaryotic TrpRS (IC50 = 30 μM) without significantly affecting the corresponding eukaryotic synthetase [1]. Bacterial and eukaryotic cytosolic TrpRSs have comparable affinities for tryptophan (Km ≈ 2 μM), yet only bacterial TrpRSs are inhibited by indolmycin . This selectivity is structurally encoded in the oxazolinone pharmacophore that requires indolmycenic acid for assembly. In contrast, broadly acting indole carboxylic acids like IPA and IBA lack this prokaryote-selective mechanism—IPA's antibacterial activity involves ROS generation and apoptosis-like death in E. coli rather than target-specific inhibition [2].

Prokaryotic TrpRS selectivity
Class-level
Indolmycin IC50 30 µM bacterial TrpRS; eukaryotic TrpRS not significantly inhibited
Target-specific mechanism context
IPA acts via non-specific ROS; no TrpRS selectivity
Selectivity Prokaryotic TrpRS Eukaryotic safety window

Optimal Applications of Indolmycenic Acid


Chiral Precursor for Indolmycin Synthesis

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid serves as the direct precursor for indolmycin synthesis via a three-step chemical route: esterification, coupling with N,N'-dimethylguanidine, and cyclization to the oxazolinone [1]. The (2S,3R) configuration is mandatory; racemic material fails to yield active antibiotic, as demonstrated by the 0.125–2 μg/mL MIC range of natural-configuration indolmycin vs. inactive enantiomers [2]. This scenario is appropriate for medicinal chemistry teams pursuing TrpRS-targeted anti-MRSA and anti-Helicobacter pylori agents.

E. coli Biosynthesis of Halogenated Indolmycins

The Hoffarth-Ryan platform (2021) uses E. coli expressing the indolmycin biosynthetic gene cluster to produce (2S,3R)-indolmycenic acid, which is then converted to indolmycin or, when fed halogenated indoles, to 5-F, 6-F, and 7-F-indolmycin derivatives with anti-MRSA activity [1]. This scenario supports antibiotic discovery programs seeking to explore structure–activity relationships around the indolmycin oxazolinone scaffold through precursor-directed biosynthesis.

Ind3 Substrate Specificity in Oxazolinone Assembly

Indolmycenic acid is the native substrate for Ind3, the phenylacetate-CoA ligase-like enzyme that catalyzes ATP-dependent condensation with dehydroarginine to form the oxazolinone ring—a rare heterocycle in natural products [1]. Researchers studying unusual amide-bond-forming enzymology or engineering Ind3 for non-natural substrate acceptance require the authentic (2S,3R)-configured compound; no surrogate indole carboxylic acid supports this reaction [2].

Reference Standard for Metabolomics and Biosynthesis

Indolmycenic acid has been detected as a metabolite in Cucumis melo (melon) seeds via MetaboLights study MTBLS2993 [1] and is catalogued in ChEBI (CHEBI:182075) as an indol-3-yl carboxylic acid [2]. It is also a characterized intermediate in the KEGG indolmycin biosynthesis pathway (EC 1.1.1.397; 2-hydroxy-3-(indol-3-yl)butanoate:NAD+ oxidoreductase) [3]. Procurement for use as an authentic analytical standard in LC-MS metabolomics or pathway elucidation studies is appropriate.

Application
Selection Property
Validation Focus
Indolmycin precursor synthesis
Chiral intermediate workflow
Enantiomeric purity (2S,3R) verification
Halogenated indolmycin biosynthesis
Precursor-directed biosynthesis
Halogenated substrate acceptance
Ind3 enzymology studies
Native substrate for oxazolinone assembly
Substrate specificity confirmation
Metabolomics analytical standard
Authenticated reference compound
LC-MS identification and quantification
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